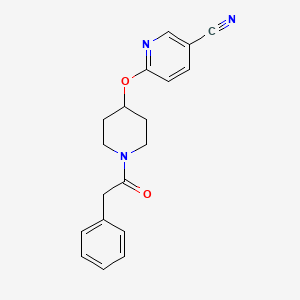

6-((1-(2-Phenylacetyl)piperidin-4-yl)oxy)nicotinonitrile

Description

Properties

IUPAC Name |

6-[1-(2-phenylacetyl)piperidin-4-yl]oxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c20-13-16-6-7-18(21-14-16)24-17-8-10-22(11-9-17)19(23)12-15-4-2-1-3-5-15/h1-7,14,17H,8-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLBDXNQFJHDEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation Reaction Mechanism

A mixture of ethyl cyanoacetate (0.01 mol), 4-methoxybenzaldehyde (0.01 mol), and ammonium acetate (0.07 mol) in ethanol undergoes reflux for 2–4 hours in the presence of piperidine as a catalyst. The reaction proceeds via Knoevenagel condensation, followed by cyclodehydration to yield 6-hydroxynicotinonitrile (Scheme 1).

Scheme 1: Formation of 6-hydroxynicotinonitrile

- Knoevenagel condensation between ethyl cyanoacetate and aldehyde.

- Michael addition of the enolate to the α,β-unsaturated intermediate.

- Cyclization and dehydration to form the dihydropyridone.

The hydroxyl group at position 6 is subsequently chlorinated using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux for 7 hours. This step converts the hydroxyl moiety into a chloride, yielding 6-chloronicotinonitrile with a characteristic C≡N IR stretch at 2220–2230 cm⁻¹.

Table 1: Reaction Conditions for 6-Chloronicotinonitrile Synthesis

| Parameter | Value |

|---|---|

| Reagents | POCl₃ (5 mL), PCl₅ (3 g) |

| Temperature | Reflux (110–120°C) |

| Time | 7 hours |

| Yield | 72–78% |

Synthesis of 1-(2-Phenylacetyl)piperidin-4-ol

Functionalization of the piperidine moiety involves N-acylation followed by hydroxyl group deprotection.

Protection of Piperidin-4-ol

Piperidin-4-ol is protected as its tert-butyldimethylsilyl (TBDMS) ether using TBDMSCl (1.2 eq) and imidazole (2 eq) in dichloromethane at 0°C to room temperature. The silyl ether intermediate isolates the hydroxyl group from subsequent reactions.

N-Acylation with Phenylacetyl Chloride

The protected piperidine (1 eq) reacts with phenylacetyl chloride (1.2 eq) in the presence of triethylamine (2 eq) in anhydrous THF at 0°C. After stirring for 12 hours, the mixture is quenched with water, and the product is extracted with ethyl acetate. The TBDMS group is removed using tetrabutylammonium fluoride (TBAF, 1.1 eq) in THF, yielding 1-(2-phenylacetyl)piperidin-4-ol (Scheme 2).

Scheme 2: Synthesis of 1-(2-Phenylacetyl)piperidin-4-ol

- Silylation of piperidin-4-ol.

- Acylation with phenylacetyl chloride.

- Deprotection with TBAF.

Table 2: Characterization Data for 1-(2-Phenylacetyl)piperidin-4-ol

| Technique | Data |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 7.35–7.25 (m, 5H, Ph), 4.80 (br s, 1H, OH), 3.85–3.70 (m, 2H, NCH₂), 3.20–3.05 (m, 2H, CH₂CO), 2.90–2.75 (m, 1H, CHOH), 1.95–1.60 (m, 4H, piperidine CH₂) |

| IR (cm⁻¹) | 3280 (OH), 1655 (C=O), 1220 (C-N) |

| MS (EI) | m/z 247 [M]⁺ |

Etherification via Nucleophilic Aromatic Substitution

The coupling of 6-chloronicotinonitrile and 1-(2-phenylacetyl)piperidin-4-ol proceeds via nucleophilic substitution under basic conditions.

Reaction Optimization

A mixture of 6-chloronicotinonitrile (1 eq), 1-(2-phenylacetyl)piperidin-4-ol (1.2 eq), and potassium carbonate (2 eq) in dimethylformamide (DMF) is heated at 90°C for 12 hours. The reaction is monitored by TLC, and the product is isolated via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Table 3: Etherification Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ |

| Temperature | 90°C |

| Time | 12 hours |

| Yield | 65–70% |

Mechanistic Considerations

The electron-withdrawing nitrile group at position 3 activates the pyridine ring toward nucleophilic attack at position 6. The piperidin-4-olate ion, generated in situ, displaces the chloride via a concerted aromatic substitution mechanism (Scheme 3).

Scheme 3: Proposed Mechanism for Ether Formation

- Deprotonation of 1-(2-phenylacetyl)piperidin-4-ol by K₂CO₃.

- Nucleophilic attack at C6 of 6-chloronicotinonitrile.

- Elimination of chloride and rearomatization.

Structural Characterization

The final product is characterized by spectroscopic and analytical methods to confirm regiochemistry and purity.

Table 4: Spectroscopic Data for 6-((1-(2-Phenylacetyl)piperidin-4-yl)oxy)nicotinonitrile

| Technique | Data |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.70 (d, J = 2.4 Hz, 1H, H2), 8.25 (dd, J = 8.8, 2.4 Hz, 1H, H4), 7.35–7.25 (m, 5H, Ph), 6.95 (d, J = 8.8 Hz, 1H, H5), 4.90–4.80 (m, 1H, OCH), 3.85–3.70 (m, 2H, NCH₂), 3.20–3.05 (m, 2H, CH₂CO), 2.10–1.80 (m, 4H, piperidine CH₂) |

| ¹³C NMR (DMSO-d₆) | δ 169.8 (C=O), 160.2 (C-O), 154.1 (C≡N), 134.5–126.3 (Ar-C), 115.2 (C≡N), 70.5 (OCH), 52.3 (NCH₂), 41.8 (CH₂CO), 32.1, 28.5 (piperidine CH₂) |

| IR (cm⁻¹) | 2225 (C≡N), 1658 (C=O), 1245 (C-O-C) |

| HRMS | m/z 378.1425 [M+H]⁺ (calc. 378.1420) |

Chemical Reactions Analysis

Types of Reactions

6-((1-(2-Phenylacetyl)piperidin-4-yl)oxy)nicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form different derivatives, depending on the reagents and conditions used.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

6-((1-(2-Phenylacetyl)piperidin-4-yl)oxy)nicotinonitrile has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

Biology: Employed in biological studies to understand its effects on various biological systems.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 6-((1-(2-Phenylacetyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 6-((1-(2-Phenylacetyl)piperidin-4-yl)oxy)pyridine

- 6-((1-(2-Phenylacetyl)piperidin-4-yl)oxy)quinoline

Uniqueness

6-((1-(2-Phenylacetyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity, making it valuable for specific research and industrial applications.

Biological Activity

The compound 6-((1-(2-Phenylacetyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a nicotinonitrile moiety linked to a piperidine with a phenylacetyl group. This structural configuration is believed to contribute to its biological activities.

- IUPAC Name : this compound

- Molecular Formula : C17H18N2O

- Molecular Weight : 270.34 g/mol

Research indicates that compounds similar to this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in cellular signaling pathways. The phenylacetyl group is known to enhance lipophilicity, potentially improving the compound's ability to cross cellular membranes and exert effects on intracellular targets.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related compounds. For instance, compounds with similar piperidine structures have demonstrated significant antibacterial activity against various strains of bacteria, suggesting that this compound may exhibit similar effects.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | P. aeruginosa | 64 µg/mL |

Neuropharmacological Effects

The piperidine component of the compound suggests potential neuropharmacological effects. Studies on related piperidine derivatives have shown efficacy in modulating neurotransmitter systems, particularly in the context of anxiety and depression disorders. For example, some derivatives have been reported to act as selective serotonin reuptake inhibitors (SSRIs).

Case Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of a related piperidine derivative in animal models. The results indicated significant reductions in depressive-like behaviors when administered at specific dosages, supporting the hypothesis that similar compounds may influence mood regulation through serotonin pathways.

Case Study 2: Antinociceptive Properties

Another study evaluated the pain-relieving properties of compounds with structural similarities to this compound. The findings revealed that these compounds significantly reduced pain responses in rodent models, indicating potential applications in pain management therapies.

Q & A

(Basic) What synthetic protocols are recommended for 6-((1-(2-Phenylacetyl)piperidin-4-yl)oxy)nicotinonitrile, and how can reaction progress be monitored?

Methodological Answer:

A typical synthesis involves:

Chlorination : React nicotinonitrile derivatives with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux to introduce chloro substituents (e.g., as in 2-chloro-6-phenylnicotinonitrile synthesis) .

Etherification : Use nucleophilic substitution with piperidin-4-ol derivatives under basic conditions (e.g., K₂CO₃/DMF) to form the ether linkage.

Acylation : Introduce the 2-phenylacetyl group via amide coupling (e.g., EDC/HOBt activation).

Monitoring : Track intermediates via TLC (silica gel, UV detection) and confirm purity using HPLC. Characterize final products with -/-NMR and high-resolution mass spectrometry (HRMS) .

(Basic) Which spectroscopic techniques are critical for characterizing intermediates in this compound’s synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use -NMR (400–600 MHz) to verify substitution patterns (e.g., piperidine ring protons at δ 1.5–3.5 ppm) and -NMR to confirm carbonyl groups (e.g., nitrile at ~115 ppm, amide at ~170 ppm) .

- Mass Spectrometry (MS) : HRMS (ESI/TOF) to validate molecular ion peaks (e.g., [M+H]) and isotopic patterns.

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., nitrile stretch at ~2230 cm, amide C=O at ~1650 cm) .

(Basic) What safety protocols are essential when handling reactive intermediates during synthesis?

Methodological Answer:

- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., POCl₃) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Emergency Measures : Maintain eyewash stations and safety showers. For spills, neutralize acids/bases with appropriate absorbents and dispose via hazardous waste protocols .

(Advanced) How can computational reaction path search methods optimize this compound’s synthesis?

Methodological Answer:

Adopt the ICReDD framework :

Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and identify low-energy pathways for key steps (e.g., acylation).

Information Science : Apply machine learning (e.g., Python-based libraries) to analyze experimental data and predict optimal conditions (e.g., solvent, temperature).

Feedback Loop : Validate computational predictions with small-scale experiments, then refine models iteratively .

(Advanced) How should researchers design experiments to investigate structure-activity relationships (SAR) of this compound?

Methodological Answer:

- Statistical DoE : Use a factorial design (e.g., 2 factorial) to vary substituents (e.g., piperidine N-acyl groups, nitrile position) and assess biological activity .

- Assay Conditions : Test against enzyme targets (e.g., acetylcholinesterase) under standardized pH (7.4) and temperature (37°C) with triplicate measurements.

- Data Analysis : Apply multivariate regression (e.g., R/Python) to correlate structural descriptors (e.g., logP, polar surface area) with IC values .

(Advanced) How can contradictions in biological activity data across assay conditions be resolved?

Methodological Answer:

- Control Experiments : Verify assay reproducibility using reference inhibitors (e.g., donepezil for acetylcholinesterase) and normalize data to internal controls .

- Solubility Checks : Measure compound solubility in assay buffers (e.g., DMSO concentration ≤1%) via dynamic light scattering (DLS).

- Metabolic Stability : Use liver microsome assays to rule out rapid degradation .

(Advanced) What methodologies enable the study of this compound’s interaction with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., acetylcholinesterase) on a sensor chip to measure binding kinetics (k/k) in real time .

- Molecular Docking : Use AutoDock Vina to predict binding poses in silico, guided by X-ray crystallography data of homologous proteins .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) by titrating the compound into a protein solution .

(Advanced) How can stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

- Forced Degradation Studies :

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours, then analyze via HPLC for degradation products .

- Thermal Stability : Heat samples (40–80°C) in sealed vials and monitor decomposition via TGA/DSC.

- Data Interpretation : Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.